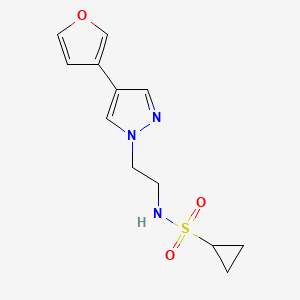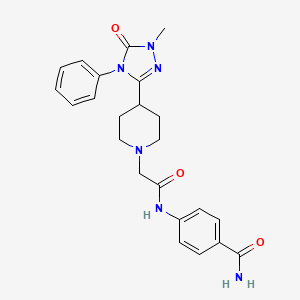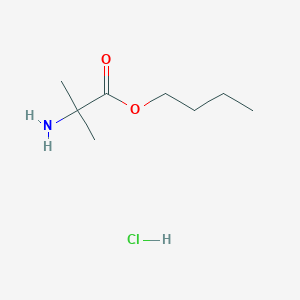![molecular formula C15H14Cl2N2O2 B2876832 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid CAS No. 926190-36-5](/img/structure/B2876832.png)
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms in adjacent positions . They are used in a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The specific molecular structure of “1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid” is not available in the sources I found.科学的研究の応用
Medicine: Radioligand Development for Neurological Studies
This compound has been explored as a potential radioligand for studying cannabinoid receptors in the brain . These receptors are involved in various neurological functions and disorders such as analgesia, appetite regulation, and movement control. The development of radioligands like this allows for non-invasive imaging techniques like SPECT to study receptor distribution and density, aiding in the understanding of diseases like depression, schizophrenia, and obesity.
Agriculture: Pesticide and Herbicide Chemistry
While specific data on the use of this compound in agriculture was not found, pyrazole derivatives are commonly investigated for their potential as pesticides and herbicides . Their ability to disrupt biological pathways in pests and weeds can be harnessed to protect crops and improve agricultural yields.
Material Science: Ligand Synthesis for Complex Materials
Pyrazole derivatives are valuable in material science for synthesizing ligands that can bind to metals and form complex materials . These materials can have unique electrical, magnetic, or catalytic properties, making them useful for various applications, including sensors, semiconductors, and catalysts.
Environmental Science: Pollutant Degradation
Compounds like 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid may be used to study the degradation of environmental pollutants . Understanding how such compounds interact with pollutants can lead to the development of better environmental remediation strategies.
Pharmacology: CB1 Receptor Antagonists
The compound’s structural similarity to known cannabinoid receptor antagonists suggests potential applications in pharmacology . By inhibiting CB1 receptors, it could be used to modulate neurotransmitter release, offering therapeutic avenues for conditions related to these receptors.
Synthetic Chemistry: Regioselective Synthesis
In synthetic chemistry, this compound could be used as a building block for regioselective synthesis, allowing for the creation of complex molecules with specific structural features . This is crucial for the development of pharmaceuticals and other specialized chemicals.
作用機序
Target of Action
Pyrazole derivatives have been known to exhibit a broad spectrum of biological activities . They have been reported to show potent antileishmanial and antimalarial activities , suggesting that they may interact with targets involved in these diseases.
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can lead to dramatic behavioral changes and body movement impairment .
Biochemical Pathways
For example, they have been associated with the production of reactive oxygen species (ROS) and oxidative stress . Overexpression of ROS and increased oxidative stress can negatively affect different cellular components .
Result of Action
It has been reported that some pyrazole derivatives can lead to significant reductions in ache levels , which can affect normal nerve pulse transmission and lead to behavioral changes and body movement impairment .
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-9-6-7-13(11(17)8-9)19-12-5-3-1-2-4-10(12)14(18-19)15(20)21/h6-8H,1-5H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEMDLUDGXXSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N(N=C2C(=O)O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid | |
CAS RN |
926190-36-5 |
Source


|
| Record name | 1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)
![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methoxypyridin-3-yl)methanone](/img/structure/B2876762.png)
![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)





![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)